

Application Notes and Protocols: Evaluating the Immunosuppressive Activity of Astin C

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Compound of Interest

Compound Name: *Astin C*

Cat. No.: *B2457220*

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Introduction

Astin C is a cyclopeptide derived from the medicinal plant *Aster tataricus*. Recent studies have identified it as a potent inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an inflammatory response. By specifically blocking the recruitment of the transcription factor IRF3 to the STING signalosome, **Astin C** effectively downregulates the production of type I interferons and other pro-inflammatory cytokines.[1] This mechanism of action suggests that **Astin C** holds significant therapeutic potential for the treatment of autoimmune and autoinflammatory diseases.

These application notes provide a comprehensive set of protocols to evaluate the immunosuppressive activity of **Astin C** in vitro using human peripheral blood mononuclear cells (PBMCs). The described methods include a lymphocyte proliferation assay, analysis of cytokine production, and immunophenotyping by flow cytometry.

Data Presentation

The following table summarizes the reported in vitro immunosuppressive activity of **Astin C**. This data can be used as a reference for designing dose-response experiments.

Compound	Cell Type	Assay	IC50	Reference
Astin C	Mouse Lymph Node Cells	Lymphocyte Proliferation	12.6 ± 3.3 µM	[2]

Experimental Protocols

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

- Human whole blood collected in heparinized tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS), sterile
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Centrifuge
- 50 mL conical tubes
- Serological pipettes
- Hemocytometer or automated cell counter
- Trypan blue solution

Protocol:

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the two layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible: plasma, a buffy coat of PBMCs, Ficoll-Paque PLUS, and red blood cells at the bottom.
- Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 200 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
- Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.
- Resuspend the cells in complete RPMI-1640 medium to the desired concentration for downstream assays.

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the ability of **Astin C** to inhibit T-cell proliferation in response to a mitogenic stimulus. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium
- CFSE (5 mM stock in DMSO)

- Phytohemagglutinin (PHA) (1 mg/mL stock)
- **Astin C** (prepare a stock solution in DMSO and dilute to working concentrations)
- Flow cytometry staining buffer (PBS with 2% FBS)
- Flow cytometer

Protocol:

- Resuspend PBMCs in pre-warmed PBS at a concentration of 1×10^7 cells/mL.
- Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
- Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300 x g for 5 minutes.
- Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1×10^6 cells/mL.
- Plate 100 μ L of the cell suspension into a 96-well round-bottom plate.
- Add 50 μ L of complete RPMI-1640 medium containing various concentrations of **Astin C** (e.g., 0.1, 1, 10, 50, 100 μ M) or vehicle control (DMSO) to the respective wells.
- Add 50 μ L of complete RPMI-1640 medium with or without PHA (final concentration 5 μ g/mL) to the wells. Include an unstimulated control (no PHA).
- Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
- After incubation, harvest the cells and wash with flow cytometry staining buffer.
- Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

- Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell proliferation.

Cytokine Production Assay (ELISA)

This protocol measures the effect of **Astin C** on the production of key pro-inflammatory cytokines downstream of the STING pathway, such as IFN- β , TNF- α , and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium
- Lipopolysaccharide (LPS) (1 mg/mL stock) or other STING pathway activator (e.g., cGAMP)
- **Astin C** (prepare a stock solution in DMSO and dilute to working concentrations)
- ELISA kits for human IFN- β , TNF- α , and IL-6
- 96-well plate
- Microplate reader

Protocol:

- Seed PBMCs at a density of 1×10^6 cells/well in a 96-well flat-bottom plate in 100 μ L of complete RPMI-1640 medium.
- Add 50 μ L of complete RPMI-1640 medium containing various concentrations of **Astin C** (e.g., 0.1, 1, 10, 50, 100 μ M) or vehicle control (DMSO) to the respective wells. Pre-incubate for 1 hour at 37°C.
- Stimulate the cells by adding 50 μ L of complete RPMI-1640 medium containing a STING activator (e.g., LPS at a final concentration of 1 μ g/mL). Include an unstimulated control.
- Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

- After incubation, centrifuge the plate at 300 x g for 10 minutes.
- Carefully collect the supernatant from each well.
- Perform the ELISA for IFN- β , TNF- α , and IL-6 on the collected supernatants according to the manufacturer's instructions.[3][4][5][6]
- Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Immunophenotyping by Flow Cytometry

This protocol is designed to analyze the effect of **Astin C** on the proportions and activation status of major immune cell subsets within the PBMC population.

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium
- **Astin C** (prepare a stock solution in DMSO and dilute to working concentrations)
- PHA (1 mg/mL stock)
- Flow cytometry staining buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies (see proposed panel below)
- Flow cytometer

Proposed Antibody Panel:

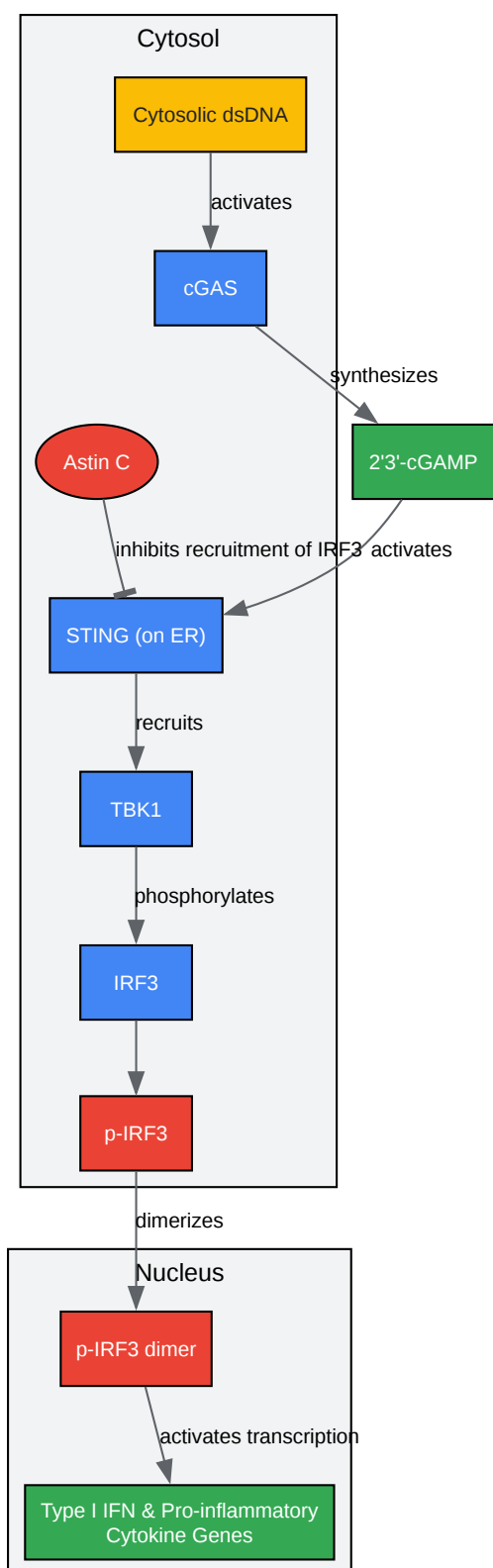
Marker	Fluorochrome	Cell Population
CD3	FITC	T cells
CD19	PE	B cells
CD56	PerCP-Cy5.5	NK cells
CD14	APC	Monocytes
CD4	PE-Cy7	Helper T cells
CD8	APC-H7	Cytotoxic T cells
CD69	BV421	Early activation marker
CD25	BV510	Late activation marker
Live/Dead Stain	e.g., Zombie NIR	Viability

Protocol:

- Seed PBMCs at a density of 1×10^6 cells/well in a 24-well plate in 1 mL of complete RPMI-1640 medium.
- Treat the cells with the desired concentrations of **Astin C** or vehicle control for 24-72 hours. Include stimulated (with PHA) and unstimulated controls.
- Harvest the cells and wash them with flow cytometry staining buffer.
- Stain for cell viability using a live/dead stain according to the manufacturer's protocol.
- Wash the cells and then stain with the surface antibody cocktail for 30 minutes at 4°C in the dark.
- Wash the cells twice with flow cytometry staining buffer.
- Resuspend the cells in 300-500 µL of flow cytometry staining buffer.
- Acquire the samples on a flow cytometer.

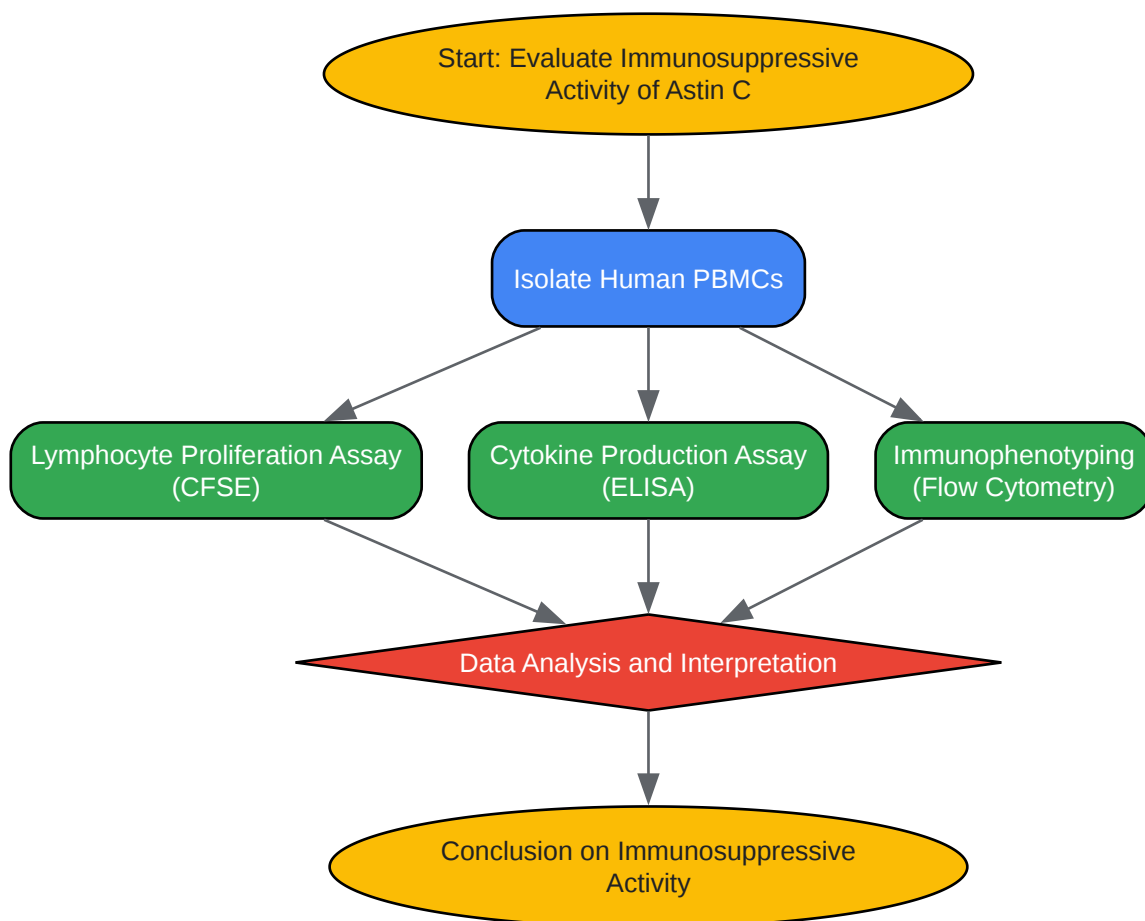
- Analyze the data to determine the percentages of different immune cell populations and the expression of activation markers.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Visualizations



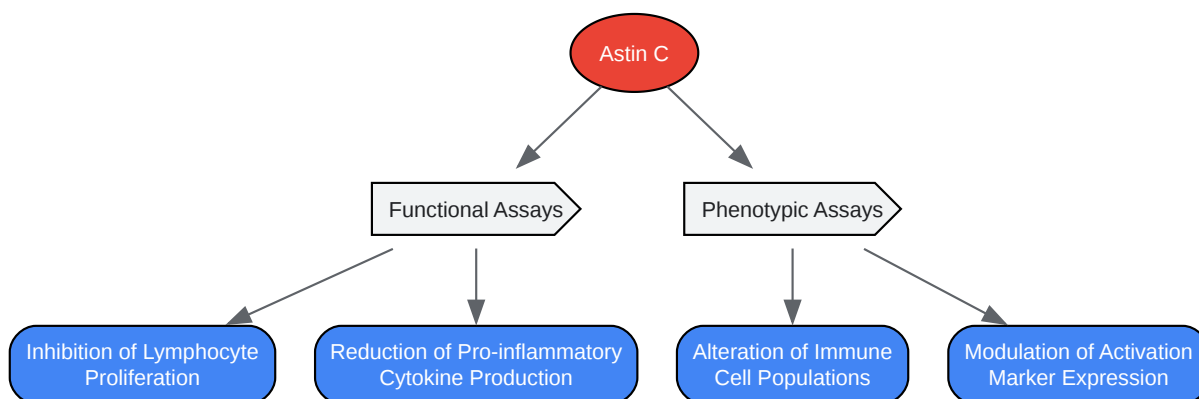
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Caption: cGAS-STING signaling pathway and the inhibitory action of **Astin C**.



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Caption: Experimental workflow for assessing the immunosuppressive activity of **Astin C**.



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Caption: Logical relationships of the evaluation methods for **Astin C**.

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References

- 1. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of plant cyclopeptide Astin C analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF- α in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmgrp.com [bmgrp.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rndsystems.com [rndsystems.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 10. Evaluation of a 12-Color Flow Cytometry Panel to Study Lymphocyte, Monocyte, and Dendritic Cell Subsets in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
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